Defined Molecular Mass and LC-MS Fragmentability for Trace Impurity Identification versus Unprotected N-Acetylserotonin
N-Acetyl-O-tert-butoxycarbonyl Serotonin is explicitly characterized as a trace impurity with defined molecular mass (318.37 g/mol) and detectable fragmentation by LC-MS, exhibiting shifted HPLC retention time and maximum UV absorbance in the indole region [1]. In contrast, unprotected N-acetylserotonin (C₁₂H₁₄N₂O₂, MW 218.25 g/mol) is an endogenous precursor to melatonin that requires ultrasensitive detection due to low circulating levels in biological matrices . The Boc-protected derivative is not intended for endogenous biomarker quantitation but rather as a stable, well-characterized reference for impurity identification in synthetic workflows.
| Evidence Dimension | Molecular weight and intended analytical application |
|---|---|
| Target Compound Data | MW = 318.37 g/mol; characterized as trace impurity reference standard for LC-MS [1] |
| Comparator Or Baseline | N-Acetylserotonin (NAS, CAS 1210-83-9): MW = 218.25 g/mol; endogenous biomarker requiring pg/mL detection sensitivity |
| Quantified Difference | ΔMW = +100.12 g/mol (attributable to Boc group addition); orthogonal application: impurity profiling vs. biomarker quantitation |
| Conditions | Reverse-phase HPLC with UV detection (indole absorbance); LC-MS characterization |
Why This Matters
This differentiation is critical for procurement decisions in pharmaceutical quality control, where impurity reference standards must exactly match the molecular species being monitored for regulatory submissions.
- [1] Veeprho. N-Acetyl-O-tert-butoxycarbonyl Serotonin Product Datasheet. Catalogue No. VE0022097. View Source
